Methylnaloxonium

Description

Properties

CAS No. |

73232-50-5 |

|---|---|

Molecular Formula |

C20H24NO4+ |

Molecular Weight |

342.4 g/mol |

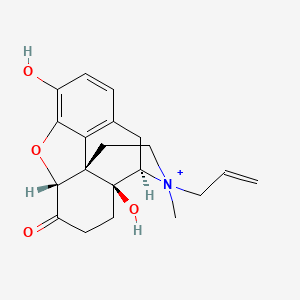

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |

InChI |

InChI=1S/C20H23NO4/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h3-5,15,18,24H,1,6-11H2,2H3/p+1/t15-,18+,19+,20-,21?/m1/s1 |

InChI Key |

PCSQOABIHJXZMR-MGQKVWQSSA-O |

SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC=C |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC=C |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC=C |

Synonyms |

aloxone methylbromide methyl naloxonium chloride Methylnaloxone methylnaloxonium methylnaloxonium bromide methylnaloxonium bromide, (5alpha)-isomer methylnaloxonium chloride methylnaloxonium iodide methylnaloxonium iodide, (5alpha)-isomer methylnaloxonium sulfate (1:1), (5alpha)-isomer methylnaloxonium, methyl sulfate, (5alpha)-isomer N-Methylnaloxone N-Methylnaloxone Bromide Naloxone MB naloxone methiodide Naloxone Methobromide naloxone methoiodide naloxone methyl bromide naloxone methyl iodide ORG 10908 ORG-10908 |

Origin of Product |

United States |

Scientific Research Applications

Mechanism of Action and Pharmacokinetics

Methylnaloxonium functions as a selective antagonist of the μ-opioid receptor, inhibiting the effects of endogenous and exogenous opioids. Unlike naloxone, this compound has a quaternary ammonium structure that limits its ability to cross the blood-brain barrier, resulting in a slower diffusion rate from the brain . This property makes it particularly useful for studying localized opioid receptor activity without systemic interference.

A. Opioid Use Disorder Studies

This compound has been employed in various studies examining opioid use disorder (OUD). For instance, research has shown that infusion of this compound into specific brain regions can modulate reward pathways associated with opioid and ethanol interactions. In one study, it was demonstrated that this compound inhibited ethanol-induced place preference in mice, suggesting its potential role in understanding the interplay between alcohol and opioid addiction .

B. Behavioral Pharmacology

In behavioral pharmacology, this compound has been utilized to evaluate its effects on operant behavior in animal models. A notable experiment involved administering this compound into the ventromedial prefrontal cortex of rats, where it was found to significantly influence response efficiency under varying motivational states. This highlights its utility in exploring the neurobiological underpinnings of motivation and reward processing .

Case Study 1: Ethanol and Opioid Interaction

A study conducted on the combined effects of ethanol and morphine demonstrated that administration of this compound attenuated the rewarding effects induced by these substances. The findings indicated that this compound could serve as a valuable tool for dissecting the mechanisms underlying substance use disorders .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the pharmacokinetics of this compound compared to naloxone revealed significant differences in their distribution profiles within the rat brain. The slower diffusion rate of this compound allows researchers to study its localized effects more effectively, providing insights into opioid receptor dynamics .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Study on Ethanol Interaction | Evaluated the impact of this compound on ethanol-induced place preference | This compound inhibited place preference, indicating its role in addiction research |

| Operant Behavior Experiment | Assessed response efficiency with intra-vmPFC administration | Significant influence on motivation-related behaviors was observed |

| Pharmacokinetics Analysis | Compared distribution rates of this compound and naloxone | This compound showed slower diffusion from the brain compared to naloxone |

Comparison with Similar Compounds

Data Tables

Table 1: Neuroanatomical Effects of this compound

| Brain Region | Behavioral Outcome (Morphine Withdrawal) | Key Citation |

|---|---|---|

| Locus Coeruleus | Jumping, hyperactivity | |

| Periaqueductal Gray | Rearing, locomotor activity | |

| Nucleus Accumbens | No significant effect |

Table 2: Ethanol CPP Modulation by Opioid Antagonists

| Compound | Brain Region | Effect on CPP | Citation |

|---|---|---|---|

| This compound | VTA | Reduced magnitude | |

| This compound | NAc | No effect | |

| Naloxone | Systemic | Complete blockade |

Preparation Methods

Direct Alkylation of Naloxone

The most straightforward route involves reacting naloxone’s tertiary amine with methyl bromide or iodide. This method mirrors the synthesis of methylnaltrexone bromide, where naltrexone is alkylated with bromomethane in acetone or DMF.

Procedure :

-

Dissociation of Naloxone Hydrochloride : Naloxone hydrochloride is treated with a base (e.g., triethylamine) in dichloromethane to liberate the free base.

-

Alkylation : The free base is reacted with methyl iodide in a sealed reactor at 60–100°C for 5–7 days.

-

Workup : The crude product is concentrated under reduced pressure and purified via recrystallization using ethanol/water mixtures.

Challenges :

Silane-Protected Intermediate Route

A patent-derived strategy for methylnaltrexone bromide can be adapted for this compound:

-

Protection of Hydroxyl Groups : Naloxone’s 3-O-hydroxyl is shielded with tert-butyldimethylsilyl chloride (TBDMSCl) to prevent side reactions.

-

Alkylation : The protected intermediate reacts with methyl iodide in DMF at elevated temperatures (60–100°C).

-

Deprotection : Hydrobromic acid in ethanol removes the silyl protecting group, yielding this compound bromide.

-

Crystallization : Crude product is refined using ethanol/water, achieving >99.5% purity.

Advantages :

-

Enhanced conversion (85–90%) due to reduced steric hindrance.

-

Simplified purification via temperature-controlled crystallization.

Optimization Strategies and Reaction Conditions

Table 1: Comparative Reaction Parameters for Quaternary Ammonium Synthesis

Solvent Impact on Yield

Polar aprotic solvents like DMF improve methyl halide solubility and reaction homogeneity. In methylnaltrexone synthesis, DMF increased conversion by 25% compared to acetone.

Temperature and Time Trade-offs

Elevated temperatures (100°C) accelerate kinetics but risk decomposition. A balance is struck via stepwise heating: 60°C for 48 hours, followed by 100°C for 24 hours.

Analytical Characterization

Purity Assessment

Stability Considerations

This compound’s hygroscopicity necessitates storage in anhydrous conditions. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when sealed under nitrogen.

Scalability and Industrial Feasibility

Pilot-Scale Challenges

Cost Analysis

-

Methyl Iodide vs. Bromide : Methyl iodide offers faster kinetics but is cost-prohibitive (). Methyl bromide () is preferred for large-scale synthesis4.

Emerging Methodologies

Catalytic Alkylation

Preliminary studies suggest phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times to 24 hours at 50°C, though purity remains suboptimal (88%)4.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, enabling safer handling of methyl halides. Initial trials show 92% conversion in 2 hours4.

Q & A

Q. How is Methylnaloxonium synthesized and characterized in preclinical research?

Q. What analytical techniques are recommended for assessing this compound’s purity and stability?

- Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 280 nm) using a C18 column and acetonitrile/water mobile phase.

- Degradation Studies : Forced degradation via exposure to oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions (ICH Q1B guidelines).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%). Stability data should be reported with kinetic models (e.g., zero/first-order degradation) .

Q. What are this compound’s primary pharmacological targets, and how are these identified?

- In Vitro Assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]-naloxone) on opioid receptor subtypes (μ, δ, κ).

- Selectivity Screening : Cross-testing against non-opioid receptors (e.g., serotonin, dopamine) to rule off-target effects.

- Functional Activity : cAMP inhibition assays in CHO cells expressing opioid receptors to determine agonist/antagonist profiles. Data should include IC₅₀ values and receptor binding kinetics .

Advanced Research Questions

Q. How do researchers differentiate this compound’s peripheral effects from central opioid receptor antagonism?

- Experimental Design :

- Compare systemic vs. intracerebroventricular (ICV) administration in rodent models.

- Use blood-brain barrier (BBB)-impermeable controls (e.g., Evans Blue dye) to confirm peripheral restriction.

- Measure central opioid effects via tail-flick test vs. peripheral effects (e.g., gastrointestinal transit).

- Data Interpretation : Significant differences in efficacy between routes confirm peripheral action. Contradictory results may indicate BBB leakage or metabolite activity .

Q. What methodologies resolve contradictions in this compound’s efficacy across in vivo models?

- Meta-Analysis : Systematically review dosing regimens, animal strains, and endpoints across studies (e.g., PRISMA guidelines).

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (LC-MS/MS) with effect-site responses to identify bioavailability or metabolite interference.

- Strain-Specific Factors : Test genetic variations in opioid receptor expression (e.g., CRISPR-edited models) .

Q. What are best practices for receptor binding assays to determine this compound’s affinity and selectivity?

- Assay Conditions :

-

Use membrane preparations from transfected cells (e.g., HEK-293 with μ-opioid receptors).

-

Include cold saturation (unlabeled ligand) to validate specific binding.

- Controls : Naloxone as a reference antagonist; non-specific binding assessed with excess cold ligand.

- Data Normalization : Express results as % inhibition or Ki values using Cheng-Prusoff equation .

Example Data Table:

Receptor Subtype Ki (nM) Selectivity Ratio (vs. μ) Assay Type μ-opioid 2.1 1.0 Radioligand δ-opioid 150.3 71.6 Functional cAMP

Q. How should pharmacokinetic studies evaluate this compound’s bioavailability and metabolism?

- Study Design :

- Single-dose IV/PO administration in rodents; serial blood sampling over 24h.

- Plasma analysis via LC-MS/MS for parent compound and metabolites.

- Key Parameters : AUC₀–t, Cₘₐₓ, t₁/₂, and volume of distribution (Vd).

- Metabolite Identification : High-resolution mass spectrometry (HRMS) and enzymatic hydrolysis to detect glucuronide conjugates.

Report interspecies differences (e.g., rodent vs. primate CYP450 activity) .

Methodological Guidelines

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships in conflicting results .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental rigor and transparency .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.